![molecular formula C22H12Cl2N4O2 B13116438 1H-Isoindol-1-one, 3,3'-[(2,5-dichloro-1,4-phenylene)diimino]bis- CAS No. 51016-63-8](/img/structure/B13116438.png)
1H-Isoindol-1-one, 3,3'-[(2,5-dichloro-1,4-phenylene)diimino]bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-[(2,5-dichloro-1,4-phenylene)diimino]bis[1H-isoindol-1-one] is a chemical compound with the molecular formula C22H12Cl2N4O2 and a molecular weight of 435.262 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is also referred to by other names such as PIGMENT YELLOW 173 and SANDORIN YELLOW 6GL .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(2,5-dichloro-1,4-phenylene)diimino]bis[1H-isoindol-1-one] involves the reaction of 2,5-dichloro-1,4-phenylenediamine with phthalic anhydride under specific conditions. The reaction typically occurs in the presence of a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction mixture is heated to a temperature of around 150-180°C for several hours to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-[(2,5-dichloro-1,4-phenylene)diimino]bis[1H-isoindol-1-one] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted isoindol-1-one derivatives.
Applications De Recherche Scientifique
3,3’-[(2,5-dichloro-1,4-phenylene)diimino]bis[1H-isoindol-1-one] has a wide range of applications in scientific research:
Chemistry: Used as a pigment in various chemical formulations.
Biology: Employed in biological assays and staining techniques.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, coatings, and plastics.
Mécanisme D'action
The mechanism of action of 3,3’-[(2,5-dichloro-1,4-phenylene)diimino]bis[1H-isoindol-1-one] involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3’-[(2,5-dichloro-1,4-phenylene)diimino]bis[1H-isoindol-1-one]
- 3,3’-[(2,5-dichloro-1,4-phenylene)diimino]bis[1H-isoindol-1-one]
- 3,3’-[(2,5-dichloro-1,4-phenylene)diimino]bis[1H-isoindol-1-one]
Uniqueness
The uniqueness of 3,3’-[(2,5-dichloro-1,4-phenylene)diimino]bis[1H-isoindol-1-one] lies in its specific molecular structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications .
Propriétés
Numéro CAS |
51016-63-8 |
|---|---|
Formule moléculaire |
C22H12Cl2N4O2 |
Poids moléculaire |
435.3 g/mol |
Nom IUPAC |
3-[2,5-dichloro-4-[(3-oxoisoindol-1-ylidene)amino]phenyl]iminoisoindol-1-one |
InChI |
InChI=1S/C22H12Cl2N4O2/c23-15-10-18(26-20-12-6-2-4-8-14(12)22(30)28-20)16(24)9-17(15)25-19-11-5-1-3-7-13(11)21(29)27-19/h1-10H,(H,25,27,29)(H,26,28,30) |
Clé InChI |
ABRHAPVKULGVAO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=NC3=CC(=C(C=C3Cl)N=C4C5=CC=CC=C5C(=O)N4)Cl)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


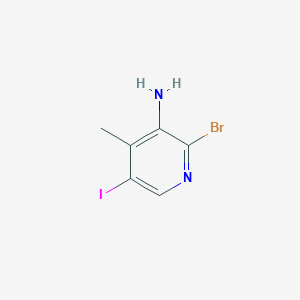
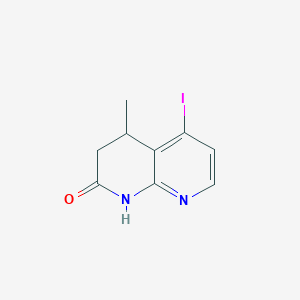

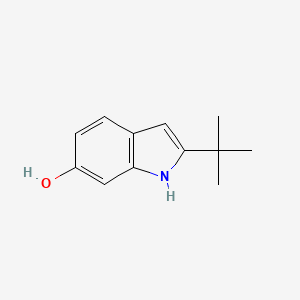
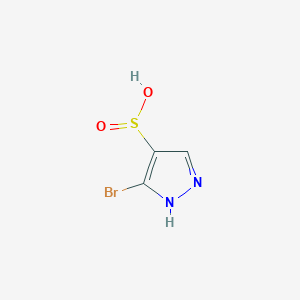
![7-(Methylsulfanyl)[1,2,4]triazolo[1,5-b][1,2,4]triazine](/img/structure/B13116391.png)
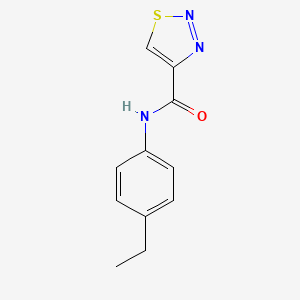
![5-Methoxybenzo[d]isoxazole-3-carbaldehyde](/img/structure/B13116400.png)
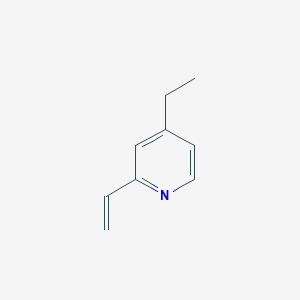

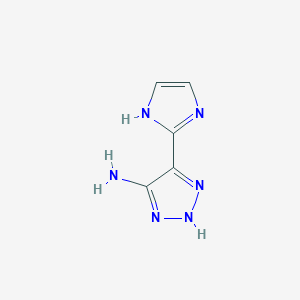
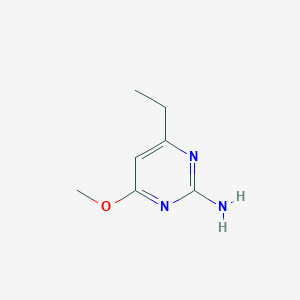
![[(2S,3R,5S)-5-chloro-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B13116444.png)

